2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride
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Overview
Description
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6HCl5O2S. It is a derivative of benzene, where four chlorine atoms and a sulfonyl chloride group are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride can be synthesized through the chlorination of benzene derivatives. One common method involves the treatment of 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures, typically around 150°C, followed by stirring into ice water to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester.
Scientific Research Applications
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachlorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzenesulfonyl chloride
- 2,5-Dichlorobenzenesulfonyl chloride
- 2,3,4-Trichlorobenzenesulfonyl chloride
Uniqueness
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride is unique due to the specific arrangement of chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s high reactivity and versatility make it valuable in various chemical synthesis processes .
Properties
CAS No. |
51527-63-0 |
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Molecular Formula |
C6HCl5O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,3,4,5-tetrachlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HCl5O2S/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H |
InChI Key |
RAYWEYWCLWHKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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